4-Pyridineacetyl chloride hydrochloride
Overview
Description
Scientific Research Applications
Catalytic Applications
4-Pyridineacetyl chloride hydrochloride has been explored for its catalytic properties. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related DMAP salt, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Detailed investigations into the reaction mechanism have been conducted, revealing insights into the formation of intermediates and the regeneration of the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).
Application in Synthesis
In the field of synthesis, pyridine derivatives including those related to this compound have been used for various purposes. For example, 4-(CHLOROACETYL)PYRIDINIUM SALT, a chromophoric and solvatochromic reagent of the thiol group, was synthesized from N-(4‘-chlorobenzyl)-4-acetylpyridinium chloride by chlorination with sulfuryl chloride (Holler, Burger, & Biellmann, 1996). Additionally, new ketooximes and their complexes have been synthesized from reactions involving 4-biphenylhydroximoyl chloride, a derivative of pyridine (Karipcin & Arabali, 2006).
Mechanism of Action
Target of Action
Structurally diverse pyridinium salts, which include 4-pyridineacetyl chloride hydrochloride, are known to be present in many natural products and bioactive pharmaceuticals .
Biochemical Pathways
Pyridinium salts, however, have been highlighted for their role in a wide range of research topics .
Action Environment
It’s worth noting that the reactivity and instability of acetyl chloride in water restrict its use in transformations .
properties
IUPAC Name |
2-pyridin-4-ylacetyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHISDFEWCEDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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